Pyrimethanil
Overview
Description
Pyrimethanil is a broad-spectrum fungicide that has been found effective in controlling various fungal diseases in plants. It has been approved for postharvest use on citrus fruits to control green mold caused by Penicillium digitatum . Pyrimethanil has also been used in vineyards to prevent and treat Botrytis cinerea, although concerns have been raised about its residue levels in grape must and the environment . The fungicide has been shown to have adverse impacts on the environment, prompting studies to improve its physicochemical properties and reduce its environmental footprint .
Synthesis Analysis
The synthesis of pyrimethanil and its derivatives has been a subject of research to enhance its fungicidal activities and reduce environmental impacts. Pyrimethanil salts have been synthesized through acid-base reactions with naturally derived organic acid anions and by reacting organic bases containing nitrogen atoms with substituted pyridine acids . These new compounds have been structurally confirmed by various analytical methods such as IR, 1H NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of pyrimethanil plays a crucial role in its fungicidal activity. Studies have synthesized pyrimethanil derivatives by modifying the molecular structure to improve properties such as photostability, soil adsorption capacity, and fungicidal activity . The synthesis of pyrimethanil salts and their structural confirmation through analytical techniques has contributed to understanding the relationship between molecular structure and fungicidal activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimethanil derivatives aim to enhance the compound's properties. For instance, the formation of pyrimethanil ionic liquids (PILs) through acid-base reactions has resulted in compounds with lower volatilization and higher photostability . The synthesis of pyrimethanil heterocyclic acid salts has also been explored, with the resulting compounds exhibiting excellent fungicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimethanil and its derivatives have been extensively studied. Pyrimethanil ionic liquids have shown improved physicochemical properties, such as melting point, water solubility, volatility, and surface tension, compared to pyrimethanil itself . These properties are influenced by the length of the carbon chains and the use of cyclic compounds in the anions . The environmental compatibility of pyrimethanil has been a concern, leading to the development of derivatives that are less volatile and more photostable, with better soil adsorption capacity .
Relevant Case Studies
Several case studies have highlighted the effectiveness and potential risks associated with pyrimethanil use. For example, pyrimethanil has been shown to effectively control green mold in citrus fruits, even in isolates resistant to other fungicides . However, exposure to pyrimethanil has been linked to developmental toxicity and cardiotoxicity in zebrafish, indicating potential environmental and health risks . Additionally, the development of competitive immunoassays has facilitated the analysis of pyrimethanil residues in foodstuffs, ensuring food safety .
Scientific Research Applications
1. Removal of Pyrimethanil from Water
- Application Summary: Pyrimethanil is used in fruit packing plants to control fungal infections and diseases. The effluents greatly polluted with this fungicide need to be technologically treated for their regeneration before they reach water bodies .
- Methods of Application: This work evaluates the use of organo-montmorillonites, synthetized in the laboratory, for their application in adsorption and coagulation/flocculation processes for the removal of Pyrimethanil from water .
- Results: The use of organo-montmorillonites produced flocculation at a very low ratio (0.5 g L −1), proving the feasibility of the use of organo-montmorillonites for the treatment of wastewater contaminated with Pyrimethanil using a low organo-montmorillonite/liquid ratio .
2. Controlling Storage Rots of Apples
- Application Summary: A post-harvest fungicide treatment with Pyrimethanil via thermo-nebulization was assessed for controlling storage rots .
- Methods of Application: The study compared the results of a single post-harvest application of Pyrimethanil to those of standard pre-harvest fungicide strategies .
- Results: The single post-harvest application of Pyrimethanil successfully controlled storage rots and is comparable to strategies using multiple pre-harvest fungicide applications. The control of fungal rot was sustained even after 5 months of storage and 2 weeks of shelf life .
3. Pesticide Risk Assessment
- Application Summary: Pyrimethanil is used as a fungicide with application rates up to 1 kg per hectare in grape (wine) and up to 600 g per hectare in apples and protein peas .
- Methods of Application: The application of Pyrimethanil is done as a fungicide .
- Results: The results of the application are not specified in the source .
4. Ecotoxicity for Aquatic Biota
- Application Summary: The toxic effects of Pyrimethanil on different aquatic animals have been addressed .
- Methods of Application: The methods of application are not specified in the source .
- Results: The results of the application are not specified in the source .
5. Seed Treatment
- Application Summary: Pyrimethanil is a broad-spectrum fungicide often applied to seeds. It inhibits methionine biosynthesis, thus affecting protein formation and subsequent cell division. Pyrimethanil works best on young fungus infestations .
- Methods of Application: The fungicide is applied directly to seeds before they are planted .
- Results: The application of Pyrimethanil to seeds can help protect the young plants from fungal infections, promoting healthier growth .
6. Distribution and Dissipation in Cucumber Plants
- Application Summary: Pyrimethanil-loaded mesoporous silica nanoparticles were synthesized and their distribution and dissipation in cucumber plants were studied .
- Methods of Application: The nanoparticles were applied to the cucumber plants, and the concentrations of Pyrimethanil were determined in different parts of the cucumber over a period of time .
- Results: The study found that the Pyrimethanil-loaded mesoporous silica nanoparticles might be more conducive to acropetal, rather than basipetal, uptake, and the dosage had almost no effect on the distribution and dissipation rate in cucumber plants .
7. Seed Treatment
- Application Summary: Pyrimethanil is a broad-spectrum fungicide often applied to seeds. It inhibits methionine biosynthesis, thus affecting protein formation and subsequent cell division. Pyrimethanil works best on young fungus infestations .
- Methods of Application: The fungicide is applied directly to seeds before they are planted .
- Results: The application of Pyrimethanil to seeds can help protect the young plants from fungal infections, promoting healthier growth .
8. Distribution and Dissipation in Cucumber Plants
- Application Summary: Pyrimethanil-loaded mesoporous silica nanoparticles were synthesized and their distribution and dissipation in cucumber plants were studied .
- Methods of Application: The nanoparticles were applied to the cucumber plants, and the concentrations of Pyrimethanil were determined in different parts of the cucumber over a period of time .
- Results: The study found that the Pyrimethanil-loaded mesoporous silica nanoparticles might be more conducive to acropetal, rather than basipetal, uptake, and the dosage had almost no effect on the distribution and dissipation rate in cucumber plants .
Safety And Hazards
Future Directions
A study assessed the efficacy of a post-harvest fungicide treatment with pyrimethanil via thermo-nebulization for controlling storage rots and compared the results to those of standard pre-harvest fungicide strategies . The results showed that a single post-harvest application of pyrimethanil successfully controlled storage rots and is comparable to strategies using multiple pre-harvest fungicide applications .
properties
IUPAC Name |
4,6-dimethyl-N-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBICFPKPWGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034877 | |
Record name | Pyrimethanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid | |
Record name | Pyrimethanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6917 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp) | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.15 g/cu cm @ 20 °C | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C | |
Record name | Pyrimethanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6917 | |
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Record name | PYRIMETHANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity., The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth. | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyrimethanil | |
Color/Form |
Colorless crystals | |
CAS RN |
53112-28-0 | |
Record name | Pyrimethanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53112-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimethanil [ISO] | |
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Record name | Pyrimethanil | |
Source | EPA DSSTox | |
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Record name | 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894 | |
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Record name | PYRIMETHANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z | |
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Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.3 °C, 88 - 89 °C | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.